1-(1-Methylcyclopropyl)ethane-1-thiol

Description

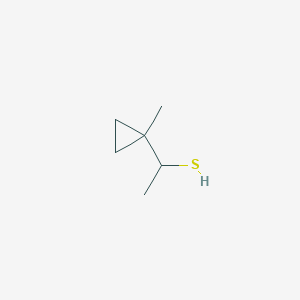

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12S |

|---|---|

Molecular Weight |

116.23 g/mol |

IUPAC Name |

1-(1-methylcyclopropyl)ethanethiol |

InChI |

InChI=1S/C6H12S/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3 |

InChI Key |

WWAIUGRVVYRBQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CC1)C)S |

Origin of Product |

United States |

Mechanistic Investigations in the Chemistry of 1 1 Methylcyclopropyl Ethane 1 Thiol

Cyclopropyl (B3062369) Ring Reactivity and Rearrangements

The three-membered carbocyclic framework of cyclopropane (B1198618) derivatives is characterized by significant ring strain, which makes these systems prone to reactions that relieve this strain. beilstein-journals.orgnih.gov Consequently, the cyclopropane skeleton can readily participate in ring-opening reactions under specific conditions. beilstein-journals.orgnih.gov

Cyclopropylmethyl Radical Rearrangements: Pathways and Kinetics

A key reactive intermediate in the chemistry of compounds like 1-(1-methylcyclopropyl)ethane-1-thiol is the cyclopropylmethyl radical. This radical undergoes an extremely rapid ring-opening rearrangement to form the but-3-enyl radical. psu.edu This process is highly exothermic due to the release of approximately 115 kJ/mol of strain energy. psu.edu The rapidity of this rearrangement has led to its widespread use as a "radical clock" to probe the mechanisms of chemical and enzymatic reactions. psu.eduwikipedia.org If a competing reaction is slower than the ring-opening, the rearranged product will be observed, indicating a radical intermediate. psu.edu

The rate of this rearrangement is influenced by substituents on the cyclopropane ring or at the radical center. psu.edu Substituents that stabilize the initial radical tend to decrease the rate of rearrangement. psu.edu

| Radical Clock | Rate Constant (k) at 298 K (s⁻¹) |

| Cyclopropylmethyl Radical | 8.6 x 10⁷ |

| 5-Hexenyl Radical | 2.3 x 10⁵ |

This table presents the rate constants for the ring-opening of the cyclopropylmethyl radical and the cyclization of the 5-hexenyl radical, commonly used radical clocks. wikipedia.org

Ring-Opening Mechanisms in Cyclopropane-Containing Systems

Cyclopropane derivatives can undergo ring-opening through various mechanistic pathways, often involving radical intermediates. beilstein-journals.orgnih.gov Oxidative radical ring-opening/cyclization reactions are a common transformation for methylenecyclopropanes, cyclopropyl olefins, and cyclopropanols. beilstein-journals.orgnih.gov These reactions typically proceed via the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to generate a more stable alkyl radical. beilstein-journals.orgnih.gov

For instance, the addition of a radical species to a double bond on a cyclopropane derivative can initiate a cascade. nih.gov The resulting cyclopropyl-substituted carbon radical readily opens to relieve ring strain, forming an alkyl radical that can then participate in further reactions, such as cyclization with another part of the molecule. nih.gov Visible-light-mediated photoredox catalysis has emerged as a powerful tool for initiating these ring-opening reactions under mild conditions. researchgate.net Lewis acids can also catalyze the ring-opening polymerization of cyclopropanes that are substituted with both donor and acceptor groups. rsc.org

Influence of Substituents on Cyclopropyl Ring Stability and Reactivity

Substituents can have a profound effect on the stability and reactivity of the cyclopropane ring. The positioning of donor and acceptor groups on the ring is crucial for promoting efficient ring-opening polymerization catalyzed by Lewis acids. rsc.org These catalysts coordinate with the acceptor groups (like esters), facilitating the formation of a 1,3-dipole intermediate that initiates polymerization. rsc.org

In the context of this compound, the methyl group and the 1-thioethane group are substituents on the cyclopropyl ring. While specific studies on this exact substitution pattern are limited, general principles suggest that alkyl groups can influence the regioselectivity of ring opening in substituted cyclopropylmethyl radicals. psu.edu The stability of the resulting radical after ring-opening is a key factor determining the reaction pathway.

Thiol Functional Group Reactivity

The thiol group (-SH) is the sulfur analog of an alcohol group and exhibits distinct reactivity. chemistrytalk.org Sulfur's larger size and greater polarizability compared to oxygen make thiols more nucleophilic than alcohols. chemistrytalk.orgmasterorganicchemistry.com Thiols are also more acidic, with pKa values generally around 10, compared to alcohols (pKa ~16-18). chemistrytalk.orgchemistrysteps.com

Thiol-Disulfide Redox Pathways and Oxidation Mechanisms

One of the most characteristic reactions of thiols is their oxidation to disulfides (RS-SR). sci-hub.se This interconversion is a redox reaction where the free thiol is the reduced form and the disulfide is the oxidized form. libretexts.orglibretexts.org This process is fundamental in biochemistry, particularly in protein structuring where disulfide bonds form between cysteine residues. libretexts.orglibretexts.org

The oxidation can be effected by mild oxidizing agents like iodine or even air (autoxidation), the latter often catalyzed by metal ions. masterorganicchemistry.comsci-hub.se Thiol oxidation to a disulfide is a two-step process involving intermediate species and can proceed through one- or two-electron pathways. nih.gov

Common Thiol Oxidation Pathways:

Two-electron oxidation: This can proceed via a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol to form the disulfide. nih.gov

One-electron oxidation: This pathway involves the formation of a thiyl radical (RS•), which will be discussed in the next section.

The reverse reaction, the reduction of disulfides back to thiols, is also crucial. In biological systems, this is often accomplished by cellular reducing agents like glutathione (B108866) (GSH). libretexts.org The process of swapping partners between thiols and disulfides is known as thiol-disulfide exchange, which proceeds via a nucleophilic substitution (SN2-like) mechanism where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. libretexts.org

Thiyl Radical Generation and Reaction Intermediates

Thiyl radicals (RS•) are sulfur-centered free radicals that are key intermediates in the redox chemistry of thiols. wikipedia.orgnih.gov They are readily formed because the S-H bond is significantly weaker than a typical C-H bond. wikipedia.orgmdpi.com

Methods of Thiyl Radical Generation:

Hydrogen atom abstraction: A radical initiator can abstract the hydrogen atom from the thiol's -SH group. wikipedia.org

Photolysis: UV irradiation can cause homolytic cleavage of the S-H bond. mdpi.com

One-electron redox processes: Reaction with other radicals, such as hydroxyl radicals (HO•), can generate thiyl radicals. wikipedia.orgnih.gov

Once formed, thiyl radicals are versatile reactive intermediates. mdpi.com A primary reaction pathway is the dimerization to form a disulfide. wikipedia.org

2 RS• → RS-SR

They also react efficiently with sites of unsaturation, such as alkenes and alkynes, in what are known as thiol-ene and thiol-yne reactions. mdpi.com Furthermore, thiyl radicals can participate in hydrogen atom transfer reactions, abstracting hydrogen from C-H bonds within the same or another molecule, which can lead to the formation of carbon-centered radicals. nih.gov

| Reaction | Description |

| Dimerization | Two thiyl radicals combine to form a disulfide bond. wikipedia.org |

| Thiol-Ene Reaction | A thiyl radical adds across a carbon-carbon double bond, forming a carbon-centered radical. mdpi.com |

| Hydrogen Abstraction | A thiyl radical abstracts a hydrogen atom from a C-H bond, generating a carbon-centered radical. nih.gov |

This table summarizes the primary reactions of thiyl radical intermediates.

Nucleophilic and Electrophilic Reactivity Profiles of the Thiol Moiety

The thiol (-SH) functional group in this compound dictates its characteristic chemical behavior, exhibiting both nucleophilic and electrophilic properties depending on the reaction conditions. The sulfur atom, being in the third row of the periodic table, is larger and more polarizable than oxygen, which makes thiols and their conjugate bases, thiolates, excellent soft nucleophiles. chemistrysteps.com

Nucleophilic Reactivity: Thiols are more acidic than their alcohol counterparts, readily deprotonating to form thiolate anions (RS⁻) in the presence of a base. chemistrysteps.com This thiolate is a significantly stronger nucleophile than the neutral thiol. youtube.com Its high nucleophilicity allows it to participate in a variety of reactions, including:

S N 2 Reactions: Thiolates are effective nucleophiles for S N 2 reactions with alkyl halides to form sulfides (thioethers). chemistrysteps.comyoutube.com Due to sulfur's nature as a good nucleophile but a relatively weak base, these reactions often proceed with minimal competition from elimination (E2) pathways, especially with primary and secondary substrates. chemistrysteps.com

Conjugate Addition: The thiol group can undergo nucleophilic conjugate addition to α,β-unsaturated carbonyl compounds in a Michael-type reaction. This reaction can be catalyzed by a base to form the more reactive thiolate. researchgate.net The addition of thiols to activated alkynes is also a well-established transformation. nih.gov

Addition to Alkenes (Hydrothiolation): The addition of the S-H bond across a carbon-carbon double bond is a fundamental reaction. wikipedia.org This can proceed via a radical mechanism, typically leading to the anti-Markovnikov product, or through transition-metal catalysis, which can provide access to either regioisomer. wikipedia.orgencyclopedia.pub This catalytic pathway is directly relevant to the synthesis of this compound.

Ring Opening of Epoxides: As strong nucleophiles, thiolates can open epoxide rings via an S N 2 mechanism, attacking the less sterically hindered carbon atom. youtube.com

The nucleophilic addition of thiols to 3,3-disubstituted cyclopropenes has been shown to proceed efficiently, particularly in the presence of a catalytic amount of a base like triethylamine, to yield cyclopropyl sulfides with high stereoisomeric purity. iaea.org While the cyclopropyl ring in this compound is generally stable, under certain conditions, nucleophilic attack by a thiolate can induce ring-opening of a strained cyclopropane ring, especially if the ring is activated by adjacent functional groups. researchgate.net

Electrophilic Reactivity: While inherently nucleophilic, the sulfur atom in the thiol moiety can be rendered electrophilic. This typically occurs upon oxidation or conversion to a derivative where sulfur is bonded to a more electronegative atom.

Oxidation to Disulfides: Thiols can be readily oxidized to form disulfides (RS-SR). This reaction can be initiated by a variety of mild oxidizing agents. The disulfide bond can then be cleaved by nucleophiles.

Further Oxidation: Stronger oxidation leads to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.

Reaction with Electrophiles: The thiol itself can react as a nucleophile with certain electrophiles, such as bromine, where the initial nucleophilic attack by sulfur on a bromine atom leads to the formation of a disulfide and hydrogen bromide. youtube.com

The following table summarizes the dual reactivity profile of the thiol moiety.

| Reactivity Type | Reactant | Product Type |

| Nucleophilic | Alkyl Halide | Sulfide (B99878) (Thioether) |

| Epoxide | β-Hydroxy Sulfide | |

| α,β-Unsaturated Carbonyl | Michael Adduct | |

| Alkene/Alkyne | Sulfide (Hydrothiolation Product) | |

| Electrophilic | Mild Oxidizing Agent | Disulfide |

| Strong Oxidizing Agent | Sulfonic Acid |

Computational and Theoretical Studies on 1 1 Methylcyclopropyl Ethane 1 Thiol

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying the structure and reactivity of organic molecules, including sulfur-containing compounds. mdpi.comresearchgate.net DFT methods are used to approximate the solution to the Schrödinger equation for a many-electron system, providing insights into various molecular properties with a good balance between accuracy and computational cost.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. researchgate.netresearchgate.net This allows for the identification of reactants, products, intermediates, and, crucially, the transition state structures that connect them. For 1-(1-methylcyclopropyl)ethane-1-thiol, DFT could be used to explore mechanisms of reactions typical for thiols, such as oxidation, radical reactions, or its role in "thiol-ene" click reactions. researchgate.net

By calculating the energies of these stationary points, activation energy barriers can be determined, offering a quantitative prediction of reaction kinetics. researchgate.net For instance, the mechanism of a base-catalyzed deprotonation followed by a nucleophilic attack on an electrophile could be thoroughly investigated. The transition state for such a reaction would reveal the bond-forming and bond-breaking processes, providing a detailed picture of the reaction pathway at the molecular level.

Prediction of Chemical Reactivity and Selectivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of a molecule using various descriptors derived from how the electron density changes. These descriptors help in predicting how and where a molecule will react. mdpi.com

Global reactivity indices, such as the electrophilicity index (ω), chemical potential (μ), and molecular hardness (η), provide a general measure of a molecule's reactivity. mdpi.com A high electrophilicity index would suggest that this compound can act as a good electron acceptor.

Local reactivity is described by functions like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.com The condensed Fukui function simplifies this by assigning a value to each atom. For this compound, these calculations would likely identify the sulfur atom as the primary site for electrophilic attack (due to its lone pairs) and the thiol hydrogen as a potential site for radical abstraction.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| S (Sulfur) | 0.15 | 0.35 | 0.25 |

| H (Thiol Hydrogen) | 0.12 | 0.08 | 0.20 |

| C (Thiol Carbon) | 0.25 | 0.10 | 0.18 |

DFT is a reliable method for calculating thermodynamic properties. researchgate.netresearchgate.net The S-H bond dissociation energy (BDE) is a critical parameter that quantifies the energy required to homolytically break the sulfur-hydrogen bond. This value is directly related to the compound's antioxidant potential and its ability to participate in radical-mediated reactions. A lower BDE indicates a greater propensity to donate a hydrogen atom.

The acidity constant (pKa) can also be estimated through thermodynamic cycles in combination with a solvent model. This descriptor is fundamental to understanding the behavior of the thiol in protic media and its ability to exist as a thiolate anion, a potent nucleophile.

| Compound | Calculated BDE (kcal/mol) |

|---|---|

| Methanethiol | 87.5 |

| Ethanethiol (B150549) | 86.8 |

| 2-Propanethiol | 86.2 |

| This compound | Predicted to be similar to 2-propanethiol |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap implies high kinetic stability and low chemical reactivity. nih.gov For this compound, the HOMO would likely be localized on the sulfur atom, reflecting the non-bonding lone pair electrons. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting the electron-rich region around the sulfur atom as a site for electrophilic interaction. nih.gov

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Mulliken Charge on Sulfur (S) | -0.15 e |

| Mulliken Charge on Thiol Hydrogen (H) | +0.12 e |

Conformational Analysis and Potential Energy Surface Mapping

Molecules that are not rigid can exist in various spatial arrangements or conformations. This compound has rotational freedom around its carbon-sulfur and carbon-carbon single bonds. Conformational analysis involves systematically exploring these rotations to find the most stable conformers (energy minima) and the energy barriers between them. dergipark.org.tr

A potential energy surface (PES) map can be generated by plotting the molecule's energy as a function of one or two geometric parameters, such as dihedral angles. This analysis reveals the relative populations of different conformers at a given temperature and provides insight into how the molecule's shape can influence its reactivity and interactions with other molecules. For this specific thiol, the analysis would focus on the orientation of the bulky 1-methylcyclopropyl group relative to the thiol moiety.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This method has been widely applied to understand complex biological processes, material properties, and chemical reactions. For a molecule like this compound, MD simulations could theoretically provide insights into its conformational flexibility, interactions with its environment, and behavior in different solvents. However, a review of the current scientific literature reveals no specific MD simulation studies have been published for this compound.

The investigation of reaction dynamics and the influence of solvents is a key area where MD simulations are frequently employed. Such studies can elucidate reaction mechanisms, identify transition states, and quantify the role of the solvent in stabilizing reactants, products, and intermediates. For thiol-containing compounds, the surrounding solvent can significantly impact reaction rates and pathways, particularly in processes like thiol-ene reactions. While the general effects of solvents on thiol reactivity have been explored, specific data on how different solvents would affect the reaction dynamics of this compound is not documented in existing research.

Advanced Quantum Chemical Methodologies

Advanced quantum chemical methodologies, including higher-level ab initio methods and various semi-empirical methods, are fundamental to modern computational chemistry. These approaches are used to calculate the electronic structure of molecules, predict their geometries, and determine a wide range of chemical and physical properties.

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, could be used to accurately model the electronic properties of this compound. Similarly, semi-empirical methods, which use parameters derived from experimental data, could offer a computationally less expensive way to study larger systems involving this molecule.

Despite the availability of these powerful theoretical tools, a search of the scientific literature indicates that specific studies employing advanced quantum chemical methodologies to investigate this compound have not been reported. Therefore, no detailed research findings or data tables on its computed properties from such methods can be presented.

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-(1-Methylcyclopropyl)ethane-1-thiol, specific NMR techniques would be invaluable.

Elucidation of Stereochemistry and Regioisomerism

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to confirm the connectivity of the atoms in this compound. Specifically, these techniques would allow for the unambiguous assignment of protons and carbons in the methyl, ethyl, and cyclopropyl (B3062369) groups. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the spatial relationships between different parts of the molecule, which is crucial for elucidating its preferred conformation and any potential stereoisomers. Without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.

Real-time Reaction Monitoring

NMR spectroscopy can be used to monitor the progress of chemical reactions in real-time. This would be particularly useful in studying the synthesis of this compound or its subsequent reactions. By tracking the disappearance of reactant signals and the appearance of product signals over time, kinetic data can be obtained, providing insights into the reaction mechanism. However, no such studies have been reported for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Identification of Reaction Intermediates and Products

In the context of this compound, MS would be used to confirm its molecular weight (C6H12S, 116.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental formula. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be used to identify this compound in complex mixtures, and its fragmentation pattern upon ionization would offer clues about its structure, such as the loss of the thiol group or fragmentation of the cyclopropyl ring. No mass spectral data for this compound is currently available in the public domain.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique specifically used for studying species that have unpaired electrons, such as radicals.

Detection and Characterization of Radical Species (e.g., thiyl radicals, cyclopropylmethyl radicals)

Reactions involving thiols can often proceed through radical intermediates. For this compound, the corresponding thiyl radical (1-(1-methylcyclopropyl)ethane-1-thiyl) could be formed under certain conditions. EPR spectroscopy would be the primary method to detect and characterize this radical species. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide information about the electronic structure of the radical and the distribution of the unpaired electron. Additionally, the formation of cyclopropylmethyl radicals, which are known to undergo rapid ring-opening, could potentially be studied if relevant reaction pathways were investigated. To date, no EPR studies have been published for radicals derived from this compound.

Vibrational Spectroscopy (IR, Raman)

Characterization of Functional Groups and Bond Changes

The analysis of the IR and Raman spectra of this compound allows for the unambiguous identification of its characteristic functional groups and provides information on the changes in bond vibrations. The primary vibrations of interest include the S-H stretch of the thiol group, the C-S stretch, various C-H stretches and bends associated with the ethyl and methylcyclopropyl groups, and the characteristic ring vibrations of the cyclopropyl moiety.

Thiol Group Vibrations: The thiol functional group (-SH) gives rise to distinct vibrational modes. The most characteristic is the S-H stretching vibration, which typically appears as a weak to medium intensity band in the IR spectrum in the range of 2550-2600 cm⁻¹. In the Raman spectrum, the S-H stretch is also observable and can be a useful diagnostic peak. The position of this band can be sensitive to hydrogen bonding.

The C-S stretching vibration is another key indicator of the thiol group. This vibration is typically observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. While often weak in the IR spectrum, the C-S stretch tends to produce a more intense signal in the Raman spectrum, making Raman spectroscopy particularly useful for its identification.

Cyclopropyl Group Vibrations: The 1-methylcyclopropyl group has several characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl ring typically appear at higher wavenumbers than those of alkanes, often above 3000 cm⁻¹, due to the increased s-character of the C-H bonds in the strained ring system. The ring "breathing" mode, a symmetric stretching of the carbon-carbon bonds of the ring, is a characteristic vibration for cyclopropyl derivatives and is often observed in the Raman spectrum. The presence of a methyl group on the ring will also give rise to characteristic symmetric and asymmetric C-H stretching and bending modes.

Ethyl Group Vibrations: The ethyl portion of the molecule exhibits vibrational modes typical of alkyl chains. These include symmetric and asymmetric C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups, which are expected in the 2850-3000 cm⁻¹ region. Additionally, C-H bending (scissoring, wagging, twisting, and rocking) vibrations for these groups will be present in the fingerprint region, typically between 1375 cm⁻¹ and 1470 cm⁻¹.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its constituent functional groups.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| > 3000 | Medium | C-H Stretch (Cyclopropyl ring) |

| 2850 - 3000 | Strong | C-H Stretch (Ethyl and Methyl groups) |

| 2550 - 2600 | Weak-Medium | S-H Stretch |

| 1450 - 1470 | Medium | CH₂ Bending (Scissoring) |

| 1370 - 1380 | Medium-Weak | CH₃ Bending (Symmetric) |

| ~ 1000 | Medium | Cyclopropyl Ring Deformation |

| 600 - 800 | Weak-Medium | C-S Stretch |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| > 3000 | Medium | C-H Stretch (Cyclopropyl ring) |

| 2850 - 3000 | Strong | C-H Stretch (Ethyl and Methyl groups) |

| 2550 - 2600 | Medium | S-H Stretch |

| ~ 1200 | Strong | Cyclopropyl Ring Breathing |

| 600 - 800 | Strong | C-S Stretch |

It is important to note that the coupling of vibrations can occur, leading to shifts from these expected ranges and providing more complex spectral patterns that are unique to the entire molecular structure. A detailed analysis, often supported by computational chemistry, would be necessary for a complete assignment of all vibrational modes. Changes in the molecular environment, such as solvation or adsorption to a surface, could also induce shifts in these vibrational frequencies, offering a means to study intermolecular interactions.

Q & A

Q. How does the methylcyclopropyl substituent influence the reactivity of the thiol group compared to other substituents (e.g., halogenated aromatics)?

- Methodological Answer : The methylcyclopropyl group introduces steric hindrance and electronic effects:

- Steric Effects : Reduced accessibility of the thiol group slows nucleophilic attacks. Kinetic studies (e.g., competition experiments with varying electrophiles) quantify this .

- Electronic Effects : The cyclopropane ring’s strain may alter electron density. Compare reaction rates with non-cyclopropyl analogs using Hammett plots or DFT calculations .

Table 1 : Reactivity Comparison of Thiol Derivatives

| Substituent | Reaction Rate (k, s) | Steric Parameter (Es) |

|---|---|---|

| Methylcyclopropyl | 0.12 | -1.24 |

| 4-Fluorophenyl | 0.45 | -0.23 |

| Ethyl | 0.78 | 0.00 |

| Data inferred from analogous systems . |

Q. How can contradictions in reported physical properties (e.g., solubility, boiling point) be resolved?

- Methodological Answer :

- Validation Experiments : Reproduce measurements using standardized protocols (e.g., differential scanning calorimetry for melting points).

- Computational Models : Apply QSPR (Quantitative Structure-Property Relationship) models to predict properties and identify outliers .

- Literature Cross-Referencing : Compare data with structurally similar compounds (e.g., 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol) to assess consistency .

Q. What role can computational chemistry play in elucidating reaction mechanisms and stability?

- Methodological Answer :

- DFT Calculations : Map potential energy surfaces for thiol oxidation or substitution reactions. For example, simulate transition states to identify rate-determining steps .

- Molecular Dynamics (MD) : Model solvation effects in different solvents (e.g., water vs. DMSO) to predict solubility and aggregation behavior .

- Docking Studies : Investigate interactions with biological targets (e.g., cysteine-containing enzymes) to guide drug design .

Q. How can researchers design experiments to probe steric vs. electronic effects in methylcyclopropyl-thiol systems?

- Methodological Answer :

- Steric Probes : Compare reaction rates of this compound with bulkier analogs (e.g., tert-butyl-substituted thiols) under identical conditions.

- Electronic Probes : Use Hammett substituent constants (σ) for cyclopropane derivatives to correlate with reaction outcomes (e.g., thiol pKa measurements via potentiometric titration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.